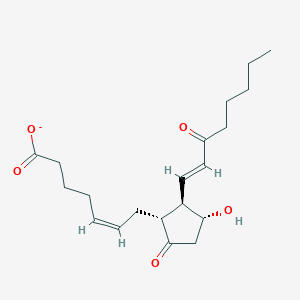
15-dehydro-prostaglandin E2(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-dehydro-prostaglandin E2(1-) is conjugate base of 15-dehydro-prostaglandin E2. It is a conjugate base of a 15-dehydro-prostaglandin E2.
Aplicaciones Científicas De Investigación
Enzyme Interaction and Regulation
- The enzyme prostaglandin 15-hydroxy dehydrogenase catalyzes the inactivation of all biologically active prostaglandins, including 15-Dehydro-Prostaglandin E2. This enzyme plays a crucial role in controlling prostaglandin levels to avoid accumulation and ensure rapid degradation (Schlegel & Greep, 1975).
Tissue Repair and Regeneration
- Inhibitors of 15-Prostaglandin Dehydrogenase (15-PGDH) elevate prostaglandin E2 levels, which promote tissue repair and regeneration. Quinoxaline amides have been found to be potent inhibitors of 15-PGDH, showing protective activity in mouse models of ulcerative colitis and bone marrow transplantation (Hu et al., 2022).
Role in Endothelial Cell Apoptosis
- 15-Deoxy-Δ12,14-prostaglandin J2, a bioactive prostanoid produced from PGD2, has been shown to induce caspase-mediated endothelial cell apoptosis via a peroxisome proliferator-activated receptor-dependent pathway. This indicates its potential role in pathologies where excessive angiogenesis is implicated (Bishop-Bailey & Hla, 1999).
Influence on Gastric Mucus Output
- Prostaglandin E2 and its analogs like 15(R)15 methyl prostaglandin E2 have been studied for their effects on gastric mucus output, providing insights into gastrointestinal health and disease mechanisms (Johansson & Kollberg, 1979).
Implications in Alzheimer’s Disease
- Inhibiting 15-PGDH has shown protective effects in a mouse model of Alzheimer's disease without affecting amyloid pathology. This suggests a potential therapeutic route for neurodegenerative diseases (Shin et al., 2021).
Role in Cancer Progression
- Studies have shown that 15-PGDH, the enzyme that inactivates prostaglandin E2, is down-regulated in colorectal cancer, suggesting its potential role as a tumor suppressor and its importance in cancer progression and therapy (Backlund et al., 2005).
Anti-inflammatory Functions
- The anti-inflammatory functions of 15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), including its interaction with PGD2 receptors and intracellular targets like PPARgamma, are key in understanding its role in molecular physiology and pathological states (Scher & Pillinger, 2005).
Modulation of Immunity
- Prostaglandins like PGE2 and 15-deoxy-Delta(12,14)-PGJ2 have divergent roles in immune regulation, impacting key aspects of immunity and inflammation, and playing a role in cancer progression (Harris et al., 2002).
Propiedades
Nombre del producto |
15-dehydro-prostaglandin E2(1-) |
|---|---|
Fórmula molecular |
C20H29O5- |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t16-,17-,19-/m1/s1 |
Clave InChI |
YRTJDWROBKPZNV-KMXMBPPJSA-M |
SMILES isomérico |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O |
SMILES canónico |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




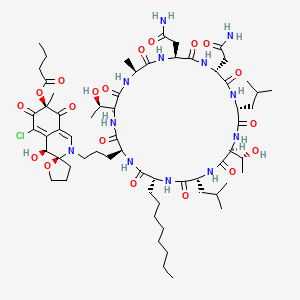
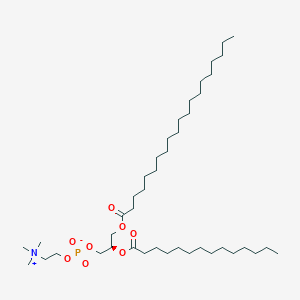
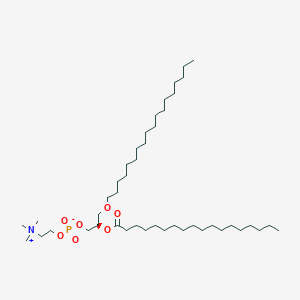
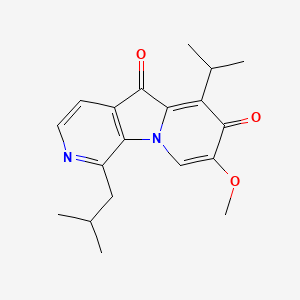

![[5-[(2-Methoxyphenoxy)methyl]-3-isoxazolyl]-(4-methyl-3-phenyl-1-piperazinyl)methanone](/img/structure/B1264021.png)
![(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1264023.png)



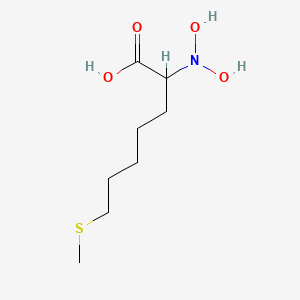

![[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside](/img/structure/B1264037.png)